tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-17(2,3)24-16(23)22-10-8-21(9-11-22)15-14(18)19-12-6-4-5-7-13(12)20-15/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEKLXKHZCSADQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671789 | |
| Record name | tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651047-41-5 | |
| Record name | tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of tert-Butyl Piperazine-1-carboxylate Derivatives
A closely related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, has been synthesized using a photocatalytic method that can be adapted or serve as a model for the preparation of the target compound.
Method Summary:
- Reactants: 2-aminopyridine (or analogous heterocyclic amine), piperazine-1-carboxylic acid tert-butyl ester.
- Catalyst: Acridine salt as a visible light photocatalyst.
- Oxidant: 2,2,6,6-Tetramethylpiperidine-N-oxide.
- Solvent: Anhydrous dichloroethane.
- Conditions: Oxygen atmosphere, blue LED irradiation for 10 hours.
- Workup: Filtrate drying and purification by column chromatography.
- Yield: Approximately 95%.
This method offers a one-step synthesis with high yield, reduced byproduct formation, and environmentally friendly conditions avoiding heavy metals and hydrogen gas.
Data Table: Summary of Key Preparation Parameters
Research Findings and Analysis
- The photocatalytic method using acridine salt and oxygen as oxidant provides a high-yield, environmentally friendly, and mild condition approach to synthesize tert-butyl piperazine carboxylate derivatives with heterocyclic amines.
- The use of blue LED light irradiation avoids harsh thermal conditions and reduces side reactions.
- Protection of piperazine nitrogen with tert-butyl carbamate is crucial to prevent overreaction and to allow selective coupling.
- The halogenated quinoxaline core (3-chloro substitution) facilitates nucleophilic aromatic substitution or coupling reactions due to the electron-withdrawing effect of chlorine, which activates the ring for substitution.
- No direct synthesis of tert-butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate was found in the literature, but the adaptation of known methodologies for related compounds is feasible and logical.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions can occur at the chloro group, with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, in aqueous or organic solvents.
Reduction: : LiAlH₄, NaBH₄, in solvents like ether or THF.
Substitution: : Amines, alcohols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: : Quinoxaline derivatives with higher oxidation states.
Reduction: : Reduced quinoxaline derivatives.
Substitution: : Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
The biological activity of tert-butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate has been extensively studied. The compound exhibits several pharmacological properties:
Antimicrobial Activity
Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that it can effectively inhibit the growth of various pathogens.
| Target Organism | Mechanism of Action | IC50 Values (µg/mL) |
|---|---|---|
| Candida albicans | Inhibition of cell wall synthesis | Comparable to amphotericin B |
| Aspergillus spp. | Disruption of fungal metabolism | Not specified |
Anticancer Activity
Research has shown that the compound possesses anticancer potential, particularly against specific cancer cell lines.
| Cancer Cell Line | Mechanism of Action | IC50 Values (µg/mL) |
|---|---|---|
| HCT-116 (Colon) | Induction of apoptosis | 1.9 - 3.23 |
| MCF-7 (Breast) | Cell cycle arrest | 2.5 - 4.0 |
Neuropharmacological Effects
The compound is also being investigated for its effects on the central nervous system, particularly in relation to mood disorders.
| Activity | Mechanism of Action | Observations |
|---|---|---|
| Antidepressant | Serotonin reuptake inhibition | Reduced depressive behaviors in animal models |
Case Studies
Several case studies highlight the effectiveness of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antifungal activity against Candida albicans, with efficacy comparable to established antifungal agents such as amphotericin B.
- Anticancer Properties : In vitro studies indicated that derivatives showed significant antiproliferative activity against breast adenocarcinoma cells, outperforming traditional chemotherapeutics like doxorubicin.
- Neuropharmacological Impact : Research involving animal models showed that compounds similar to this compound significantly reduced depressive behaviors, suggesting potential use in treating mood disorders.
Synthetic Routes
The synthesis of this compound involves several chemical reactions, typically starting from readily available quinoxaline derivatives. The synthetic pathway includes:
- Formation of Quinoxaline Core : Reaction between o-phenylenediamine and a suitable carbonyl compound.
- Piperazine Ring Formation : Subsequent reaction with piperazine under acidic conditions.
- Carboxylation and Esterification : Final steps involve carboxylic acid derivatization and tert-butyl ester formation.
Mechanism of Action
The mechanism by which tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Diversity in Piperazine Derivatives
Piperazine-based compounds are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties. Below is a comparative analysis of int-3 and its analogues:
Table 1: Key Structural and Physicochemical Comparisons
Critical Analysis of Substituent Effects
Stability and Reactivity
- int-3 vs. Compound 1a/1b: While int-3 lacks stability data, analogues like Compound 1a (tert-butyl oxazolidinone-triazole-piperazine) degrade in simulated gastric fluid due to hydrolytic susceptibility of the oxazolidinone ring . This suggests int-3’s chloroquinoxaline group may confer greater metabolic stability.
- Halogenated Analogues : The bromo-fluorophenyl derivative (CAS 1055120-85-8) exhibits a higher molecular weight (359.2 g/mol) and density (1.4 g/cm³), which may impact bioavailability compared to int-3 .
Functional Group Impact on Bioactivity
- Chloroquinoxaline (int-3): The electron-deficient aromatic system likely enhances π-π stacking with bacterial efflux pump proteins, explaining its role as an adjuvant .
- Cyanopyridyl (Compound 5, ): The electron-withdrawing cyano group facilitates further functionalization (e.g., Suzuki-Miyaura coupling), expanding utility in targeted drug design.
- Oxetane (Compound in ): The polar oxetane group improves aqueous solubility, a common strategy to optimize CNS permeability.
Computational and Crystallographic Insights
Tools like SHELX and Mercury CSD enable precise structural validation and intermolecular interaction analysis. For example:
- Int-3’s planar quinoxaline ring may participate in edge-to-face interactions with hydrophobic protein pockets, whereas bulkier substituents (e.g., carbazole in ) could hinder binding.
- Graph-set analysis (as per Etter’s methodology ) of hydrogen-bonding patterns in analogues could reveal how substituents influence crystal packing and solubility.
Biological Activity
Tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate (CAS No. 651047-41-5) is a chemical compound with potential biological activity, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.
- Molecular Formula : C17H21ClN4O2
- Molecular Weight : 348.83 g/mol
- Structure : The compound features a quinoxaline moiety linked to a piperazine ring, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms Include :
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and repair. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making these compounds potential candidates for cancer therapy .
- Antimicrobial Properties : Quinoxaline derivatives often exhibit antimicrobial activity, suggesting that this compound may also possess similar properties against bacterial and fungal strains .
- Antiviral Activity : Some studies indicate that quinoxaline derivatives can interfere with viral replication mechanisms, positioning them as potential antiviral agents .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HePG-2 (Liver Cancer) | 0.29 | Topoisomerase II Inhibition |
| Study B | Hep-2 (Laryngeal Cancer) | 0.73 | DNA Intercalation |
| Study C | Caco-2 (Colon Cancer) | 0.90 | Cytotoxicity via Apoptosis |
These studies demonstrate significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
Case Studies
- Case Study on Antitumor Activity : In a recent study, this compound was tested against several tumor cell lines. The results indicated that it effectively reduced cell viability at low concentrations, suggesting its potential as an antitumor agent .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of this compound against various pathogens. The results showed promising activity, particularly against Gram-positive bacteria, highlighting its potential use in treating infections .
Q & A
Q. What are the established synthetic routes for tert-butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution. Two optimized routes are:
- Route A (): Reacting 2,3-dichloroquinoxaline with Boc-piperazine in acetonitrile (MeCN) at 80°C for 3 hours, using triethylamine (NEt₃) as a base. This achieves 100% yield with high purity.
- Route B (): Using 1,4-dioxane as a solvent with potassium carbonate (K₂CO₃) at 110°C for 12 hours, yielding 88.7% .
Key Variables:
| Parameter | Route A () | Route B () |
|---|---|---|
| Solvent | MeCN | 1,4-Dioxane |
| Base | NEt₃ | K₂CO₃ |
| Temperature/Time | 80°C, 3 h | 110°C, 12 h |
| Yield | 100% | 88.7% |
Recommendation: Use Route A for speed and yield, but Route B if thermal stability of intermediates is a concern.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (e.g., δ 1.46 ppm for tert-butyl in ) confirms substituent positioning and purity .
- Liquid Chromatography-Mass Spectrometry (LCMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 349 in ) .
- X-Ray Diffraction (XRD): Resolves crystal packing and conformational details (e.g., piperazine ring geometry in ) .
Workflow:
Validate purity via NMR/LCMS.
Use single-crystal XRD for absolute configuration (if applicable).
Q. What functional group transformations are feasible for this compound?
Methodological Answer: Key reactions include:
- Nucleophilic Substitution: Chlorine at position 3 of quinoxaline can be displaced by amines or thiols (analogous to ) .
- Deprotection: The tert-butyloxycarbonyl (Boc) group is acid-labile (e.g., HCl in dioxane) to yield free piperazine .
- Reduction: Quinoxaline rings can be hydrogenated to tetrahydroquinoxalines under Pd/C catalysis .
Experimental Design:
- Monitor reactions via TLC and characterize products using NMR/LCMS.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield or purity?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, MeCN) for faster kinetics ( vs. 4) .
- Base Selection: Compare NEt₃ (mild) vs. K₂CO₃ (harsh) for side-product minimization.
- Temperature Control: Lower temperatures may reduce decomposition (e.g., 80°C in vs. 110°C in ).
Case Study:
In , NEt₃ in MeCN avoids side reactions observed with stronger bases, achieving 100% yield.
Q. How can contradictions in spectroscopic data during structural validation be resolved?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine NMR, LCMS, and XRD (e.g., used XRD to confirm a twisted L-shaped conformation despite ambiguous NMR signals) .
- Computational Modeling: Use density functional theory (DFT) to predict NMR shifts or optimize crystal packing (refer to SHELX refinements in ) .
Example:
In , weak hydrogen bonds (C–H⋯O) were resolved via Hirshfeld surface analysis, clarifying ambiguous NOE correlations .
Q. What strategies are effective for studying biological activity (e.g., antimicrobial)?
Methodological Answer:
- In Vitro Assays: Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution ( reported moderate activity) .
- Enzyme Inhibition Studies: Screen against target enzymes (e.g., prolyl hydroxylase in ) via fluorescence polarization or SPR .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., replace Cl with Br or CN) and compare bioactivity (see for bromopyrimidine analogs) .
Data Interpretation:
- Use IC₅₀/MIC values to rank potency.
- Corrogate activity with LogP or steric parameters (e.g., tert-butyl group enhances membrane permeability).
Q. How can computational modeling predict reactivity or target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., prolyl hydroxylase in ) .
- Molecular Dynamics (MD): Simulate conformational flexibility of the piperazine ring (e.g., ’s diazoacetyl derivative showed restricted rotation) .
- DFT Calculations: Predict electrophilic sites (e.g., quinoxaline C3-Cl bond polarization) for substitution reactions.
Workflow:
Generate 3D structures from XRD data ().
Run docking simulations with target proteins (e.g., PDB: 4ZQ4).
Q. What methodologies are recommended for resolving crystal structure challenges?
Methodological Answer:
- Crystal Growth: Use slow evaporation in ethyl acetate/hexane () or diffusion methods .
- Data Collection: Employ synchrotron radiation for high-resolution data (e.g., used a Bruker APEXII CCD) .
- Refinement: Apply SHELXL () for anisotropic displacement parameters and hydrogen-bond networks .
Troubleshooting:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
